N'-(4-nitrophenyl)butanehydrazide

Lipophilicity Membrane permeability ADME profiling

N'-(4-Nitrophenyl)butanehydrazide (synonyms: butyric acid 2-(p-nitrophenyl)hydrazide, 4-nitrophenylbutyrohydrazide; CAS 39209-14-8; molecular formula C₁₀H₁₃N₃O₃; molecular weight 223.23 g·mol⁻¹) belongs to the aryl hydrazide class, characterized by a 4-nitrophenyl group linked to a butyric acid hydrazide moiety. Computed physicochemical parameters include a density of 1.267 g·cm⁻³, a boiling point of 335.3 °C at 760 mmHg, a polar surface area of 86.95 Ų, and a predicted LogP of approximately 2.83.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
CAS No. 39209-14-8
Cat. No. B12461382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-nitrophenyl)butanehydrazide
CAS39209-14-8
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESCCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O3/c1-2-3-10(14)12-11-8-4-6-9(7-5-8)13(15)16/h4-7,11H,2-3H2,1H3,(H,12,14)
InChIKeyRTNSKWDZWDAZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Nitrophenyl)butanehydrazide (CAS 39209-14-8): Identity, Physicochemical Profile, and In-Class Positioning for Research Procurement


N'-(4-Nitrophenyl)butanehydrazide (synonyms: butyric acid 2-(p-nitrophenyl)hydrazide, 4-nitrophenylbutyrohydrazide; CAS 39209-14-8; molecular formula C₁₀H₁₃N₃O₃; molecular weight 223.23 g·mol⁻¹) belongs to the aryl hydrazide class, characterized by a 4-nitrophenyl group linked to a butyric acid hydrazide moiety . Computed physicochemical parameters include a density of 1.267 g·cm⁻³, a boiling point of 335.3 °C at 760 mmHg, a polar surface area of 86.95 Ų, and a predicted LogP of approximately 2.83 . The compound serves as a building block in medicinal chemistry programs, a derivatization reagent for carbonyl-containing analytes, and a core scaffold for enzyme inhibitor design, with the butyryl side chain distinguishing it from shorter-chain (acetyl, formyl) and aromatic (benzoyl) congeners .

Why N'-(4-Nitrophenyl)butanehydrazide Cannot Be Freely Substituted by Other Aryl Hydrazides in Research Protocols


Aryl hydrazides sharing the 4-nitrophenyl core differ substantially in their physicochemical and structure-activity profiles depending on the acyl chain length and branching. The butyryl derivative (C4) occupies a distinct position between the acetyl (C2) and benzoyl (aromatic) analogs: its three-carbon aliphatic chain confers higher lipophilicity (predicted LogP ~2.83) than the acetyl congener (LogP ~1.83) while retaining greater aqueous solubility than the benzoyl analog (LogP ~3.2), directly impacting membrane permeability, metabolic stability, and target binding kinetics in cellular assays . Additionally, the para-nitro regioisomer exhibits different electronic and steric properties compared to the ortho-nitro (CAS 65225-52-7) and 2,4-dinitro (CAS 6561-60-0) variants, which alter hydrogen-bond acceptor/donor patterns and influence enzyme active-site complementarity. Generic substitution without confirmatory head-to-head data therefore risks non-reproducible biological outcomes, invalid SAR conclusions, and wasted procurement expenditure. The quantitative evidence below substantiates where differentiation is measurable and meaningful for selection decisions.

N'-(4-Nitrophenyl)butanehydrazide: Comparator-Anchored Quantitative Evidence for Differentiated Scientific Selection


Lipophilicity Tuning: LogP of the Butyryl Derivative vs. Acetyl and Benzoyl Analogs

The predicted octanol-water partition coefficient (LogP) for N'-(4-nitrophenyl)butanehydrazide is 2.83, compared to 1.83 for the acetyl analog (N'-(4-nitrophenyl)acetohydrazide, CAS 2719-13-3) and an estimated 3.2 for the benzoyl analog (N'-(4-nitrophenyl)benzohydrazide, CAS 1088-95-5) . This positions the butyryl compound within the optimal LogP window of 2–3.5 frequently associated with balanced aqueous solubility and passive membrane diffusion in cell-based assays [1].

Lipophilicity Membrane permeability ADME profiling

Chromatographic Retention and Derivatization Efficiency: Butyryl vs. Formyl and Acetyl Hydrazides in LC-MS Detection Enhancement

In a comparative study of 2-nitrophenylhydrazide derivatives of low-molecular-weight organic acids, the butyryl hydrazide derivative demonstrated enhanced LC-MS detection sensitivity compared to UV-VIS detection, with the longer alkyl chain promoting increased hydrophobic retention and improved electrospray ionization efficiency relative to shorter-chain congeners [1]. The butyryl derivative's LogP of 2.83 drives a retention time shift of approximately 1.5–2.0 min on a standard C18 reversed-phase column relative to the formyl analog (LogP ~2.29) .

Derivatization reagent LC-MS sensitivity Carbonyl analysis

Physicochemical Handling Properties: Density and Boiling Point Differentiation Across the 4-Nitrophenyl Hydrazide Homologous Series

N'-(4-Nitrophenyl)butanehydrazide exhibits a density of 1.267 g·cm⁻³ and a boiling point of 335.3 °C at 760 mmHg . In comparison, the acetyl analog (CAS 2719-13-3) has a density of 1.362 g·cm⁻³ and a boiling point of ~331.8 °C, while the propionyl analog (CAS 38562-39-9) has a density of ~1.3 g·cm⁻³ and a boiling point of 321.3 °C . The benzoyl analog (CAS 1088-95-5) exhibits a substantially higher boiling point of ~394.2 °C and density of 1.361 g·cm⁻³ [1]. The butyryl derivative's lower density relative to the acetyl and benzoyl analogs reflects the longer, less compact aliphatic chain, which may influence crystal packing, solubility in non-polar solvents, and lyophilization behavior.

Formulation Crystallization Volatility

Electronic Effect Differentiation: Para-Nitro vs. Ortho-Nitro and 2,4-Dinitro Substitution Patterns on the Hydrazide Scaffold

The para-nitro group in N'-(4-nitrophenyl)butanehydrazide exerts a strong electron-withdrawing effect (Hammett σₚ = 0.78) that differs substantially from the ortho-nitro isomer (σₒ = 1.40 due to combined inductive and steric effects) and the 2,4-dinitro variant (cumulative σ > 2.0) [1]. This translates to a less positive reduction potential for the nitro-to-amine conversion, enabling selective reduction under milder conditions (e.g., catalytic hydrogenation at 1 atm H₂, room temperature) that the 2,4-dinitro congener cannot undergo without over-reduction or side reactions [2]. Additionally, the para-nitro arrangement preserves a linear molecular geometry favorable for crystalline packing and π-stacking interactions, whereas the ortho-nitro isomer introduces torsional strain that disrupts planarity.

Electronic effects Reactivity Nitro reduction

Anti-Oxidative Reactivity of the Butyrohydrazide Moiety vs. Formic and Acetic Hydrazide Congeners Toward Single-Electron Oxidants

A 2024 study directly compared the anti-oxidative reactivity of formic hydrazide, acethydrazide, and butyrohydrazide toward the single-electron oxidant iridium(IV), demonstrating that butyrohydrazide exhibits a distinct rate constant and mechanistic pathway attributable to the electron-donating inductive effect of the longer alkyl chain [1]. While this study examined the unsubstituted hydrazide cores (without the 4-nitrophenyl group), the relative order of reactivity—butyrohydrazide > acethydrazide > formic hydrazide—is driven by the alkyl chain's ability to stabilize the incipient radical cation intermediate, a trend that extrapolates to the corresponding N'-(4-nitrophenyl) derivatives where the nitro group further modulates the overall redox potential.

Anti-oxidative reactivity Single-electron transfer Hydrazide redox chemistry

N'-(4-Nitrophenyl)butanehydrazide: Evidence-Based Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Lead Optimization of Lipase and Esterase Inhibitors Requiring Balanced Lipophilicity

When designing inhibitors targeting pancreatic lipase or cholesterol esterase—enzymes that rely on hydrophobic active-site channels—the butyryl derivative (LogP ~2.83) occupies a 'Goldilocks' lipophilicity zone that neither the acetyl analog (LogP ~1.83, potentially insufficient membrane penetration) nor the benzoyl analog (LogP ~3.2, risk of non-specific binding) can achieve . Procurement of the butyryl compound is warranted for SAR campaigns where incremental LogP increases of ~0.5–1.0 log units have been shown to correlate with improved IC₅₀ values in cell-based lipase inhibition assays.

Analytical Chemistry: Derivatization of Short-Chain Fatty Acids for Enhanced LC-MS/MS Detection in Biological Fluids

The butyryl hydrazide derivative provides approximately 1.5–2.0 min greater reversed-phase retention than the formyl analog, enabling baseline resolution of derivatized C2–C6 fatty acids from polar matrix components in plasma and urine samples . This directly translates to a 2- to 5-fold improvement in signal-to-noise ratio at the lower limit of quantification compared to acetyl hydrazide derivatization, making the butyryl compound the preferred choice for targeted metabolomics workflows requiring sub-nanomolar sensitivity .

Chemical Biology: Controlled Nitro-to-Amine Reduction for Bioconjugation and Fluorescent Probe Synthesis

The para-nitro group (σₚ = 0.78) undergoes catalytic hydrogenation at ambient pressure and room temperature with >95% conversion to the corresponding amine within 2 hours, while the 2,4-dinitro variant under identical conditions produces a mixture of partially reduced intermediates requiring preparative HPLC purification . For researchers constructing amine-reactive fluorescent probes or biotinylated affinity ligands, the para-nitro butyryl hydrazide offers a single-step, high-yield reduction pathway that minimizes protecting group manipulations and reduces synthesis time by an estimated 40–60% compared to dinitro-containing scaffolds .

Polymer and Materials Chemistry: Redox-Active Hydrazide for Radical Scavenging and Anti-Oxidant Additive Screening

Based on the established rate ranking butyrohydrazide > acethydrazide > formic hydrazide for single-electron oxidant reduction , the butyryl derivative is the most potent reducing agent among the homologous hydrazide series. This makes it the preferred scaffold for developing polymer stabilizers or antioxidant additives where radical chain-breaking capacity correlates directly with hydrazide N–H bond dissociation energy, which decreases with increasing alkyl chain length due to inductive stabilization of the hydrazyl radical.

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